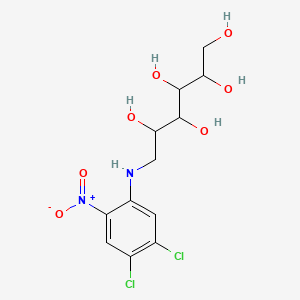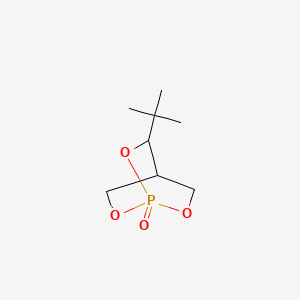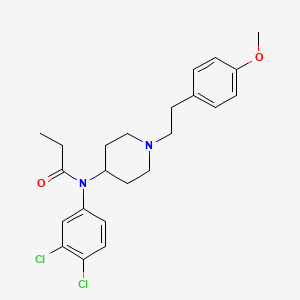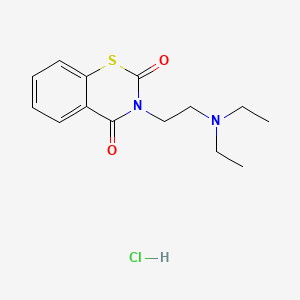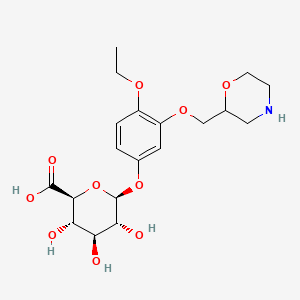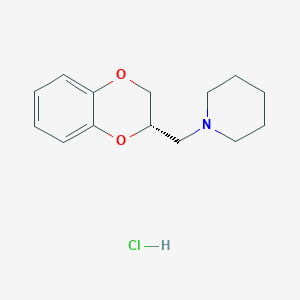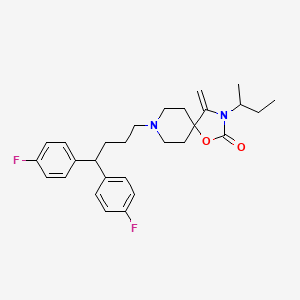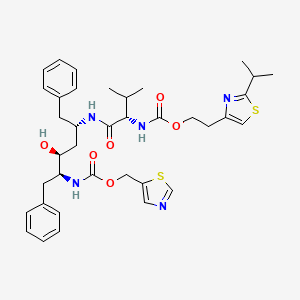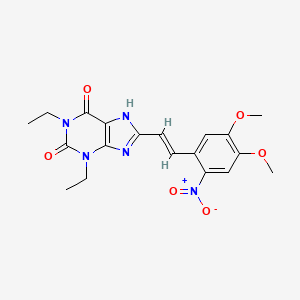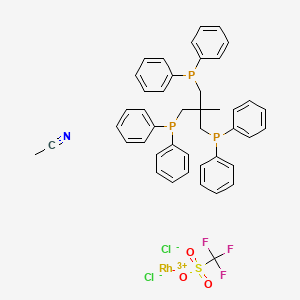
(RhCl2(MeCN)(PPP))(OTf)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(RhCl2(MeCN)(PPP))(OTf) is a rhodium-based organometallic compound. It is known for its unique structure and reactivity, making it a valuable catalyst in various chemical reactions. The compound consists of a rhodium center coordinated with two chloride ions, one acetonitrile molecule, and a triphosphine ligand (PPP), with an additional triflate (OTf) counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (RhCl2(MeCN)(PPP))(OTf) typically involves the reaction of rhodium trichloride trihydrate with triphosphine ligands in the presence of acetonitrile. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete coordination of the ligands to the rhodium center. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of (RhCl2(MeCN)(PPP))(OTf) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(RhCl2(MeCN)(PPP))(OTf) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also be involved in reduction reactions, where it helps in the addition of hydrogen atoms to substrates.
Common Reagents and Conditions
Common reagents used in reactions involving (RhCl2(MeCN)(PPP))(OTf) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic substrates. The reactions are typically carried out under mild to moderate temperatures, with careful control of reaction time and solvent choice to optimize yields .
Major Products Formed
The major products formed from reactions involving (RhCl2(MeCN)(PPP))(OTf) depend on the specific reaction type. For example, oxidation reactions may yield oxygenated organic compounds, while reduction reactions may produce hydrogenated products. Substitution reactions can result in the formation of new organometallic complexes with different ligand environments .
Aplicaciones Científicas De Investigación
(RhCl2(MeCN)(PPP))(OTf) has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a catalyst in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of (RhCl2(MeCN)(PPP))(OTf) involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center acts as a Lewis acid, activating substrates through coordination and enabling reactions such as oxidative addition, reductive elimination, and ligand exchange. The triflate counterion plays a role in stabilizing the overall complex and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
(Cp*RhCl2)2: This compound is similar in that it also contains a rhodium center coordinated with chloride ions and a pentamethylcyclopentadienyl ligand.
Uniqueness
(RhCl2(MeCN)(PPP))(OTf) is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in various chemical reactions. Its ability to act as a versatile catalyst in both oxidation and reduction reactions, as well as its stability under different reaction conditions, sets it apart from other similar compounds .
Propiedades
Número CAS |
128137-77-9 |
|---|---|
Fórmula molecular |
C44H42Cl2F3NO3P3RhS |
Peso molecular |
988.6 g/mol |
Nombre IUPAC |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate;dichloride |
InChI |
InChI=1S/C41H39P3.C2H3N.CHF3O3S.2ClH.Rh/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;1-2-3;2-1(3,4)8(5,6)7;;;/h2-31H,32-34H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3 |
Clave InChI |
KLHXADFHLFDEIN-UHFFFAOYSA-K |
SMILES canónico |
CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



